molecular formula C8H8BrNO2 B13931392 1-(4-Bromo-2-hydroxyphenyl)ethanone oxime

1-(4-Bromo-2-hydroxyphenyl)ethanone oxime

Cat. No.: B13931392
M. Wt: 230.06 g/mol
InChI Key: NWRUTNXANKUWOG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)ethanone oxime is a chemical compound with the molecular formula C8H8BrNO2 It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)ethanone oxime typically involves the reaction of 1-(4-Bromo-2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-hydroxyphenyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl ethanone oxime derivatives.

Scientific Research Applications

1-(4-Bromo-2-hydroxyphenyl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the presence of the bromine atom and hydroxyl group can enhance the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)ethanone oxime: Similar structure but lacks the bromine atom.

    2-Bromo-1-(4-hydroxyphenyl)ethanone: Similar structure but lacks the oxime group.

Uniqueness

1-(4-Bromo-2-hydroxyphenyl)ethanone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-2-(N-hydroxy-C-methylcarbonimidoyl)phenol

InChI

InChI=1S/C8H8BrNO2/c1-5(10-12)7-3-2-6(9)4-8(7)11/h2-4,11-12H,1H3

InChI Key

NWRUTNXANKUWOG-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

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